

# Application Notes and Protocols: Gadolinium-160 in Medical Isotope Production

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |  |  |  |
|----------------------|----------------|-----------|--|--|--|
| Compound Name:       | Gadolinium-160 |           |  |  |  |
| Cat. No.:            | B083645        | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of **Gadolinium-160** (<sup>160</sup>Gd) in the production of the medical isotope Terbium-161 (<sup>161</sup>Tb). It includes detailed protocols for the irradiation of <sup>160</sup>Gd and the subsequent radiochemical separation of <sup>161</sup>Tb, as well as relevant nuclear data and a summary of the therapeutic applications of <sup>161</sup>Tb.

### Introduction

**Gadolinium-160** is a stable isotope of gadolinium that serves as a critical precursor for the production of Terbium-161, an emerging radionuclide with significant potential in targeted cancer therapy.[1] The production of <sup>161</sup>Tb from <sup>160</sup>Gd is achieved through neutron capture in a nuclear reactor.[2][3] This process is advantageous because it yields no-carrier-added (n.c.a.) <sup>161</sup>Tb, which can be chemically separated from the gadolinium target material, resulting in a high-purity product suitable for medical applications.[4][5]

Terbium-161 is of particular interest in oncology due to its unique decay characteristics. It emits not only beta ( $\beta^-$ ) particles, similar to the clinically established Lutetium-177 ( $^{177}$ Lu), but also a significant number of low-energy conversion and Auger electrons.[2][6][7] These Auger electrons have a very short range in tissue, leading to high-energy deposition in small volumes, which may enhance the therapeutic efficacy for treating microscopic tumors and even single cancer cells.[6][8] Clinical and preclinical studies are exploring  $^{161}$ Tb-labeled radiopharmaceuticals for various cancers, including prostate cancer and neuroendocrine tumors.[8][9][10]



### **Nuclear Data**

The production of <sup>161</sup>Tb from <sup>160</sup>Gd involves a series of nuclear reactions and decays. The key nuclear properties of the isotopes involved are summarized in the table below. The natural abundance of <sup>160</sup>Gd is only 21.86%, necessitating the use of enriched <sup>160</sup>Gd targets for efficient <sup>161</sup>Tb production.[11]

| Isotope                                | Half-Life    | Decay Mode | Key Emissions<br>(Energy,<br>Intensity)                                                                                       | Thermal Neutron Capture Cross Section (σ) |
|----------------------------------------|--------------|------------|-------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------|
| Gadolinium-160<br>( <sup>160</sup> Gd) | Stable       | -          | -                                                                                                                             | ~1.5 barns[12]                            |
| Gadolinium-161<br>( <sup>161</sup> Gd) | 3.66 min[2]  | β-         | β-                                                                                                                            | -                                         |
| Terbium-161<br>( <sup>161</sup> Tb)    | 6.89 days[2] | β-         | β- (E <sub>max</sub> ~590<br>keV)[3],<br>Auger/Conversio<br>n Electrons, γ<br>(48.9 keV,<br>17.0%; 74.6 keV,<br>10.2%)[2][13] | -                                         |
| Dysprosium-161<br>( <sup>161</sup> Dy) | Stable       | -          | -                                                                                                                             | -                                         |

### **Production of Terbium-161 from Gadolinium-160**

The production of <sup>161</sup>Tb is initiated by the irradiation of an enriched <sup>160</sup>Gd target with thermal neutrons in a nuclear reactor.[14] The <sup>160</sup>Gd nucleus captures a neutron to become Gadolinium-161 (<sup>161</sup>Gd), which is a short-lived radionuclide. <sup>161</sup>Gd then undergoes beta decay to form Terbium-161.[2]





Click to download full resolution via product page

### Production pathway of Terbium-161 from Gadolinium-160.

### **Experimental Protocols**

The following protocols provide a general methodology for the production and separation of <sup>161</sup>Tb. It is crucial that all procedures are conducted in appropriately shielded facilities (e.g., hot cells) by personnel trained in handling radioactive materials.

Protocol 1: Target Preparation and Irradiation of Gadolinium-160

This protocol outlines the steps for preparing the <sup>160</sup>Gd target and its subsequent irradiation.

#### Materials:

- Highly enriched (>98%) <sup>160</sup>Gd<sub>2</sub>O<sub>3</sub> powder[3]
- High-purity nitric acid (HNO₃) or hydrochloric acid (HCl)
- · High-purity water
- Quartz ampoule[3]
- Aluminum capsule[3]
- Heat source (e.g., hot plate)
- Fume hood

#### Procedure:

Target Dissolution: Accurately weigh a specific amount of enriched <sup>160</sup>Gd<sub>2</sub>O<sub>3</sub> (e.g., 1-5 mg)[3]
 [15]. In a fume hood, dissolve the oxide powder in a minimal volume of high-purity



concentrated HCl or HNO3. Gentle heating may be applied to facilitate dissolution.

- Drying: Evaporate the solution to dryness to obtain the gadolinium salt (e.g., GdCl₃ or Gd(NO₃)₃).
- Encapsulation: Transfer the dried gadolinium salt into a high-purity quartz ampoule. Seal the ampoule under vacuum or an inert atmosphere.
- Secondary Containment: Place the sealed quartz ampoule into a larger aluminum capsule and seal it according to the specifications of the irradiation facility.
- Irradiation: Irradiate the target in a nuclear reactor with a high thermal neutron flux (e.g., ~10<sup>14</sup> n·cm<sup>-2</sup>·s<sup>-1</sup>)[3][15]. The irradiation time will depend on the desired activity of <sup>161</sup>Tb, typically ranging from 4 to 10 days.[3][15]
- Cooling: After irradiation, allow the target to cool for a period (e.g., 5 days) to allow for the decay of short-lived radioisotopes.[3]

Protocol 2: Radiochemical Separation of Terbium-161 from Gadolinium-160 Target

This protocol describes the separation of no-carrier-added <sup>161</sup>Tb from the bulk <sup>160</sup>Gd target material using extraction chromatography. This is a critical step due to the chemical similarity of adjacent lanthanides.[3]

### Materials:

- Irradiated <sup>160</sup>Gd target
- Shielded hot cell
- Remote manipulators
- High-purity HCl and HNO<sub>3</sub> solutions of various concentrations
- Extraction chromatography resin (e.g., LN resin, DGA resin)[7][15][16]
- Chromatography column



- Peristaltic pump
- Fraction collector
- Radioactivity detector (e.g., gamma spectrometer)

#### Procedure:

- Target Retrieval: In a hot cell, carefully open the aluminum and quartz capsules to retrieve the irradiated gadolinium salt.
- Dissolution: Dissolve the irradiated target in a suitable concentration of acid (e.g., 2 N HCl or 3 M HCl).[7][15]
- Column Preparation: Pack a chromatography column with the appropriate resin (e.g., LN resin). Pre-condition the column by washing it with high-purity water and then equilibrating it with the loading solution.
- Loading: Load the dissolved target solution onto the equilibrated column.
- Elution of Gadolinium: Wash the column with a specific concentration of acid (e.g., 0.2 M HNO<sub>3</sub>) to elute the bulk of the gadolinium target material.[16] Collect these fractions for potential recycling of the expensive enriched <sup>160</sup>Gd.[16]
- Elution of Terbium-161: Elute the desired <sup>161</sup>Tb from the column using a different concentration of acid (e.g., 1 M HNO<sub>3</sub> or 3 N HNO<sub>3</sub>).[15][16] Collect the eluate in small fractions.
- Fraction Analysis: Measure the radioactivity of each fraction using a gamma spectrometer to identify the fractions containing pure <sup>161</sup>Tb.
- Final Product Formulation: Combine the pure <sup>161</sup>Tb fractions. The solution can be evaporated and reconstituted in a desired chemical form, such as <sup>161</sup>TbCl<sub>3</sub> in dilute HCl, which is suitable for radiolabeling.[15]





Click to download full resolution via product page

Workflow for the production and separation of Terbium-161.



## **Quality Control**

The final <sup>161</sup>Tb product must be rigorously tested to ensure it meets the standards for clinical use.

- Radionuclidic Purity: Assessed using gamma-ray spectrometry with a High-Purity Germanium (HPGe) detector to identify and quantify any radioactive impurities.[17]
- Chemical Purity: Determined by methods such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the presence of stable metal impurities, including any residual gadolinium.[17]
- Radiochemical Purity: The suitability of the <sup>161</sup>Tb for labeling is often confirmed by performing a test radiolabeling with a standard chelator-peptide conjugate, such as DOTA-TATE, followed by analysis using radio-TLC or radio-HPLC.[7]

# **Therapeutic Applications of Terbium-161**

Terbium-161 is a promising radionuclide for targeted radionuclide therapy (TRT).[2] Its combination of  $\beta^-$  particles and Auger/conversion electrons makes it particularly effective for eradicating small tumors and micrometastases.[1][8] The chemical properties of terbium are very similar to other lanthanides like lutetium, allowing for the use of well-established chelators (e.g., DOTA) and targeting vectors.[14]

Key applications under investigation include:

- Prostate Cancer: <sup>161</sup>Tb is used to label PSMA-targeting ligands (e.g., <sup>161</sup>Tb-PSMA-617) for the treatment of metastatic castration-resistant prostate cancer.[10]
- Neuroendocrine Tumors (NETs): Similar to <sup>177</sup>Lu-DOTATATE, <sup>161</sup>Tb can be chelated with DOTA-conjugated somatostatin analogues to target NETs.[3][8]
- Other Cancers: Research is ongoing for its use in other cancers, such as ovarian cancer.

The emission of gamma rays also allows for SPECT imaging, enabling patient-specific dosimetry and treatment monitoring, reinforcing its role as a "theranostic" radionuclide.[13][14]



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ASP Isotopes and Isotopia Announce Supply Agreement for Gadolinium-160 to Accelerate Terbium-161 Production for Advanced Cancer Therapies :: ASP Isotopes Inc. (ASPI) [ir.aspisotopes.com]
- 2. Potentials and practical challenges of terbium-161 labeled radiopharmaceuticals PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of terbium as a first step towards high purity terbium-161 for medical applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02694B [pubs.rsc.org]
- 4. To Advance Cancer Therapy, University Starts Producing Terbium-161 | Department of Energy [energy.gov]
- 5. To Advance Cancer Therapy, University Starts Producing Terbium-161 | NIDC: National Isotope Development Center [isotopes.gov]
- 6. Terbium 161 for Targeted Radionuclide Therapy in Oncology | Isotopia [isotopiaglobal.com]
- 7. Two-step extraction chromatography separation of 161Tb from 160Gd-enriched irradiated target material and verification of the [161Tb]TbCl3 suitability for radiolabelling PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. theranos.care [theranos.care]
- 9. A Patient's Guide to Terbium-161 Therapy for Cancer Treatment [sarvodayahospital.com]
- 10. researchgate.net [researchgate.net]
- 11. nusano.com [nusano.com]
- 12. researchgate.net [researchgate.net]
- 13. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside PMC [pmc.ncbi.nlm.nih.gov]
- 14. 161Tb [prismap.eu]
- 15. Separation of 161Tb radioisotope from irradiated 160Gd enriched of gadolinium oxide target using extraction chromatography method [inis.iaea.org]



- 16. cyclotron.tamu.edu [cyclotron.tamu.edu]
- 17. Separation of terbium-161 from gadolinium target irradiated in nuclear reactor [inis.iaea.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Gadolinium-160 in Medical Isotope Production]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b083645#gadolinium-160-in-medical-isotope-production]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com